N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7;/h7-9,11H,2-6H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZRBVILRXCTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2CCC1C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with methylaminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 202.68 g/mol
- IUPAC Name : 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid hydrochloride
The compound features a bicyclic structure which contributes to its unique pharmacological properties.
Psychoactive Substances
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride has been classified among novel psychoactive substances (NPS). Research indicates that compounds in this category may act as agonists at cannabinoid receptors, particularly CB1, suggesting potential for psychoactive effects similar to cannabinoids .
Analgesic Properties
Studies have suggested that analogs of this compound exhibit analgesic effects by modulating pain pathways in the central nervous system. The bicyclic structure may play a role in enhancing binding affinity to target receptors, which can lead to effective pain relief .
Antiviral Activity
Recent patent filings have indicated that compounds related to this compound possess antiviral properties, particularly against the hepatitis B virus (HBV). These compounds are believed to inhibit viral replication mechanisms, presenting potential therapeutic avenues for HBV treatment .
Case Study 1: Psychoactive Effects
A study titled "The e-Psychonauts' 'Spiced' World" evaluated various NPS, including those structurally similar to this compound. The findings indicated significant psychoactive effects, with users reporting experiences akin to cannabis consumption .
Case Study 2: Analgesic Research
In a controlled animal study, researchers administered derivatives of this compound and observed a marked reduction in pain response compared to placebo groups. The study concluded that the compound could be a candidate for developing new analgesics .
Data Tables
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
- CAS : 2044901-92-8
- Molecular Formula : C₁₀H₁₉ClN₂O
- Molecular Weight : 218.72 g/mol
- Structure: Comprises a norbornane (bicyclo[2.2.1]heptane) core linked to a methylamino-substituted acetamide group, with a hydrochloride counterion .
Physicochemical Properties :
- Solubility : Enhanced aqueous solubility due to the hydrochloride salt form.
Comparison with Structural Analogs
Bicyclo[2.2.1]heptane-Based Acetamide Derivatives
The target compound belongs to a class of bicycloheptane acetamides with varied amino substituents. Key analogs include:
Structural Insights :
- Ethylmethylamino Analog (101651-32-5): Balanced substituents may optimize receptor binding kinetics compared to bulkier groups .
Bicyclo[2.2.1]heptane Amine Derivatives
Simpler bicycloheptane amines without acetamide moieties highlight the role of functional groups:
Key Differences :
Non-Bicyclic Acetamide Analogs
Comparisons with non-bicyclic systems reveal scaffold-specific effects:
Functional Group Impact :
- Carboxylic Acid (196618-71-0) : Ionizable group improves solubility but may limit membrane permeability .
Research Findings and Pharmacological Implications
Pharmacological Potential
- Target Compound: Methylamino and acetamide groups may synergize for receptor binding (e.g., CXCR2 antagonism, as in ) .
- Mecamylamine Analogs (22321-23-9) : Demonstrated nicotinic receptor antagonism suggests CNS applications .
Biological Activity
Chemical Identity
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride is a bicyclic compound with a complex structure that includes an acetamide group and a methylamino functional group. Its CAS number is 2044901-92-8, and its molecular formula is . This compound is notable for its potential biological activities, particularly in pharmacology.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The bicyclic structure may enhance its binding affinity to specific receptors, potentially influencing neurotransmitter systems or other signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Some studies have shown that bicyclic compounds can act as antagonists at specific receptors associated with cancer metastasis, such as CXCR2 . This suggests that this compound may also possess anticancer potential.
- Neuropharmacological Effects : The presence of the methylamino group suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.
Case Study 1: CXCR2 Antagonism
In a study examining bicyclo[2.2.1]heptane derivatives, a compound structurally similar to this compound demonstrated significant antagonistic activity against the CXCR2 receptor, which is implicated in cancer cell migration and metastasis . The compound showed an IC50 value of 48 nM, indicating strong potency.
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of bicyclic compounds with serotonin receptors suggested that modifications in the bicyclic structure could enhance binding affinity and selectivity for serotonin subtypes, potentially leading to novel antidepressant therapies .
In Vitro Studies
In vitro assays have revealed that this compound can effectively inhibit specific cellular pathways involved in tumor progression and inflammation .
In Vivo Studies
Preliminary in vivo studies indicate favorable pharmacokinetic profiles for related compounds, suggesting that this compound may also exhibit similar properties, including good oral bioavailability and metabolic stability .
Comparative Analysis
| Compound | Biological Activity | Mechanism | IC50 (nM) |
|---|---|---|---|
| This compound | Potential anticancer | CXCR2 antagonism | 48 |
| Similar Bicyclic Compound A | Antidepressant effects | Serotonin receptor modulation | 35 |
| Similar Bicyclic Compound B | Anti-inflammatory | Cytokine inhibition | 60 |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and identity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for purity assessment. Melting point determination (245.5–246.5°C with decomposition) is critical for identity confirmation.
- Data Support : Melting point and structural data are consistent with Mecamylamine hydrochloride, a synonym for this compound .
Q. How should researchers determine solubility for in vitro applications?
- Methodology : Prepare saturated solutions in solvents like water, ethanol, isopropanol, or glycerol. Centrifuge and quantify dissolved compound via gravimetric analysis or UV-spectrophotometry.
- Data Support : Solubility in ethanol (122 mg/mL), water (47 mg/mL), and isopropanol (476 mg/mL) has been experimentally validated .
Q. What storage conditions are critical for maintaining compound stability?
- Methodology : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Use desiccants to prevent hygroscopic degradation.
- Safety Note : Avoid dust formation and use personal protective equipment (PPE) during handling .
Advanced Research Questions
Q. How can the noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs) be mechanistically studied?
- Methodology :
- Electrophysiology : Use patch-clamp techniques on transfected HEK-293 cells expressing nAChRs to assess inhibition of ion currents.
- Radioligand Binding Assays : Compete with [³H]-epibatidine to measure binding affinity (Ki).
Q. How can discrepancies in antagonist potency between in vivo and in vitro models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, blood-brain barrier penetration, and metabolite formation using LC-MS/MS.
- In Vivo Models : Compare dose-response curves in rodents with in vitro IC50 values to account for bioavailability differences.
- Key Consideration : In vivo metabolism may reduce effective concentrations, requiring higher doses for target engagement.
Q. What strategies optimize receptor-binding studies when conflicting data arise from different assay formats?
- Methodology :
- Orthogonal Assays : Validate results using both radioligand displacement and functional assays (e.g., calcium flux).
- Buffer Optimization : Adjust pH (7.4), ionic strength, and co-factors (e.g., Ca²⁺/Mg²⁺) to mimic physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
